N,N-Dimethyldodecanamide

Catalog No.
S702642
CAS No.
3007-53-2
M.F
C14H29NO
M. Wt
227.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldodecanamide

CAS Number

3007-53-2

Product Name

N,N-Dimethyldodecanamide

IUPAC Name

N,N-dimethyldodecanamide

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

InChI

InChI=1S/C14H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(16)15(2)3/h4-13H2,1-3H3

InChI Key

BDYUSDIJIDGWCY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N(C)C

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)C

N,N-Dimethyldodecanamide is an organic compound with the molecular formula C14H29NOC_{14}H_{29}NO and a molecular weight of approximately 227.3862 g/mol. It belongs to the class of amides, specifically tertiary amides, characterized by the presence of two methyl groups attached to the nitrogen atom and a dodecanoyl group derived from dodecanoic acid (also known as lauric acid). The chemical structure features a long hydrophobic carbon chain, making it amphiphilic in nature, which contributes to its solubility properties in both polar and non-polar solvents .

Potential Antimicrobial Activity:

Some studies suggest that N,N-Dimethyldodecanamide, along with other fatty amides, may exhibit antimicrobial properties. A study published in "Letters in Applied Microbiology" found that certain fatty amides, including lauric acid amides, demonstrated antibacterial activity against various foodborne pathogens []. However, further research is needed to confirm the specific activity of N,N-Dimethyldodecanamide against different microorganisms and to determine its potential applications in this area.

Exploration in Drug Delivery Systems:

Due to their amphiphilic nature (having both hydrophilic and hydrophobic regions), fatty amides like N,N-Dimethyldodecanamide are being explored for their potential use in drug delivery systems. These systems aim to improve the delivery of therapeutic agents by enhancing their solubility, stability, and targeting specific tissues []. However, research on the specific application of N,N-Dimethyldodecanamide in this field is still in its early stages, and further investigation is necessary to assess its suitability and effectiveness.

Material Science Applications:

Fatty amides, including N,N-Dimethyldodecanamide, possess unique properties that make them potentially valuable in material science applications. Their amphiphilic nature allows them to interact with both polar and non-polar molecules, making them suitable for various purposes such as:

  • Stabilizing emulsions and suspensions: Fatty amides can act as emulsifiers or dispersants, helping to keep immiscible liquids mixed together or preventing solid particles from settling.
  • Modifying surface properties: Fatty amides can be used to modify the surface properties of materials, such as enhancing their hydrophobicity (water repellency) or improving their compatibility with other substances.
Typical of amides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, N,N-Dimethyldodecanamide can hydrolyze to produce dodecanoic acid and dimethylamine.
  • Transamidation: This involves the exchange of the amide nitrogen with another amine, allowing for the synthesis of different amides.
  • Reduction: N,N-Dimethyldodecanamide can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

These reactions are significant in synthetic organic chemistry for modifying the compound's structure and properties .

The synthesis of N,N-Dimethyldodecanamide typically involves the following method:

  • Reaction of Dodecanoic Acid with Dimethylamine:
    • Dodecanoic acid is reacted with dimethylamine in the presence of a catalyst or under heat.
    • The reaction proceeds through an acylation mechanism where the carboxylic acid group of dodecanoic acid reacts with the amine to form the amide.

This method is preferred for its simplicity and efficiency, yielding high purity products suitable for various applications .

N,N-Dimethyldodecanamide finds applications across several fields:

  • Surfactants: Utilized in formulations for detergents and personal care products due to its emulsifying properties.
  • Biochemical Reagents: Employed in laboratory settings for biochemical assays and research related to organic compounds.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.

Its unique structural characteristics allow it to function effectively in these diverse applications .

Interaction studies involving N,N-Dimethyldodecanamide often focus on its behavior in biological systems and its interactions with other compounds. Research indicates that it may interact with cell membranes due to its amphiphilic nature, influencing permeability and transport mechanisms. Additionally, studies exploring its interactions with various biological molecules can provide insights into its potential therapeutic roles or effects on cellular processes .

Several compounds share structural similarities with N,N-Dimethyldodecanamide. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-DimethylhexanamideC11H23NOShorter carbon chain, less hydrophobic
N,N-DimethyloctanamideC13H27NOIntermediate carbon chain length
N,N-DimethyltridecanamideC15H31NOLonger carbon chain, potentially more hydrophobic
N,N-DimethylpalmitamideC16H33NOContains a saturated fatty acid moiety

N,N-Dimethyldodecanamide is unique due to its specific carbon chain length (twelve carbons), which balances hydrophobic and hydrophilic properties effectively compared to shorter or longer analogs. This balance makes it particularly useful in applications requiring moderate surfactant properties without excessive solubility in water .

Molecular Formula and Weight

The molecular formula of N,N-Dimethyldodecanamide is C₁₄H₂₉NO, reflecting its composition of fourteen carbon atoms, twenty-nine hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [7] [2]. The precise molecular weight has been determined through various analytical methods to be 227.3862 grams per mole, as established by the National Institute of Standards and Technology [1] [2]. Alternative sources report slight variations in the molecular weight, with values ranging from 227.38600 to 227.39 grams per mole, depending on the precision of the measurement methodology employed [6] [8].

PropertyValueSource
Molecular FormulaC₁₄H₂₉NONIST WebBook [1]
Molecular Weight227.3862 g/molNIST WebBook [1]
Molecular Weight (Alternative)227.39 g/molCAS Common Chemistry [8]
Elemental CompositionC: 73.97%, H: 12.85%, N: 6.16%, O: 7.03%Calculated

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is N,N-Dimethyldodecanamide, which precisely describes its structural features [1] [7] [8]. This nomenclature follows established conventions for tertiary amides, where the "N,N-dimethyl" prefix indicates the presence of two methyl groups attached to the nitrogen atom of the amide functional group [9]. The "dodecanamide" portion of the name refers to the twelve-carbon chain derived from dodecanoic acid [3] [4].

The compound is known by numerous alternative names and synonyms, reflecting its various applications and historical nomenclature practices [1] [2] [5]. The most commonly encountered alternatives include Dodecanamide, N,N-dimethyl-, which represents the Chemical Abstracts Service preferred nomenclature format [1] [2]. Trade names such as Hallcomid M 12 are frequently used in industrial contexts [1] [2] [5]. Systematic chemical names include Lauramide, N,N-dimethyl- and Lauryl N,N-dimethylamide, both of which reference the lauric acid origin of the compound [1] [2]. Common names encompass N,N-Dimethyllauramide, N,N-Dimethyllauric amide, and Lauric acid N,N-dimethylamide [5] [10].

CategoryNameReference
Primary IUPAC NameN,N-DimethyldodecanamideNIST [1]
CAS Preferred NameDodecanamide, N,N-dimethyl-NIST [1]
Trade NameHallcomid M 12NIST [1]
Systematic NameLauramide, N,N-dimethyl-NIST [1]
Common NameN,N-DimethyllauramideChemicalBook [5]

Structural Characteristics and Functional Groups

N,N-Dimethyldodecanamide exhibits a characteristic molecular architecture that combines distinct structural domains [1] [2]. The molecule contains a linear twelve-carbon aliphatic chain, representing the hydrophobic portion derived from dodecanoic acid [3] [4]. This saturated hydrocarbon chain terminates in a carbonyl carbon that forms the core of the amide functional group [11] [12]. The amide functionality is completed by a nitrogen atom that bears two methyl substituents, classifying this compound as a tertiary amide [11] [12] [9].

The amide functional group consists of a carbonyl group bonded directly to a nitrogen atom, creating the characteristic -CO-N< linkage [11] [12]. In tertiary amides such as N,N-Dimethyldodecanamide, the nitrogen atom forms three covalent bonds: one to the carbonyl carbon and two to methyl groups [11] [12] [9]. This configuration results in a trigonal pyramidal geometry around the nitrogen atom, influenced by the lone pair of electrons that remains on the nitrogen [13].

The carbonyl group exhibits characteristic properties of amides, including conjugation between the nitrogen lone pair and the carbonyl π-system [14]. This conjugation stabilizes the amide bond and influences the chemical reactivity of the compound [14]. The presence of the long aliphatic chain imparts significant hydrophobic character to the molecule, while the polar amide group provides hydrophilic properties [15] [16].

The molecular structure can be represented as CH₃-(CH₂)₁₀-CO-N(CH₃)₂, clearly showing the linear dodecyl chain connected to the dimethylamide group [1] [2]. The compound possesses no stereogenic centers, making it achiral, and exists as a single constitutional isomer [1] [2].

Chemical Classification Within Fatty Acid Amides

N,N-Dimethyldodecanamide belongs to the broader class of fatty acid amides, which are characterized by the presence of an amide bond linking a fatty acid-derived acyl group to an amine-derived nitrogen-containing moiety [15] [16]. Fatty acid amides represent a diverse family of lipid compounds that serve various biological and industrial functions [15] [16]. These compounds are classified as fatty acyls according to the comprehensive lipid classification system, where they are distinguished by their amide linkage in contrast to the ester linkages found in other fatty acid derivatives [17] [15].

Within the fatty acid amide classification, N,N-Dimethyldodecanamide is specifically categorized as a tertiary fatty acid amide due to the presence of two alkyl substituents on the nitrogen atom [16] [11]. This tertiary classification distinguishes it from primary fatty acid amides, which contain an -NH₂ group, and secondary fatty acid amides, which contain a single alkyl substituent on the nitrogen [16] [11] [9].

The compound further belongs to the subclass of saturated fatty acid amides, as the dodecyl chain contains no double bonds [16] [3]. The twelve-carbon chain length places it among the medium-chain fatty acid amides, derived from lauric acid, which is naturally occurring and commonly found in coconut oil and palm kernel oil [3] [4].

From a biochemical perspective, fatty acid amides like N,N-Dimethyldodecanamide are recognized for their amphiphilic properties, possessing both hydrophobic and hydrophilic regions within the same molecule [15] [16]. This structural characteristic enables them to function as surfactants and to interact with biological membranes [15] [16]. The specific combination of a twelve-carbon chain with a dimethylamide head group creates a compound with balanced hydrophobic and hydrophilic properties .

Identification Codes and Registry Systems

CAS Registry Number

The Chemical Abstracts Service Registry Number for N,N-Dimethyldodecanamide is 3007-53-2 [1] [2] [5] [6] [8]. This unique numerical identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide [8]. The CAS Registry Number system, maintained by the American Chemical Society, provides unambiguous identification of chemical substances regardless of nomenclature variations [8]. This particular registry number was assigned to N,N-Dimethyldodecanamide as part of the systematic cataloging of chemical compounds and has been consistently used across multiple authoritative sources [1] [2] [5] [6] [8].

InChI and InChIKey Identifiers

The International Chemical Identifier for N,N-Dimethyldodecanamide is InChI=1S/C14H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(16)15(2)3/h4-13H2,1-3H3 [1] [2] [8]. This standardized representation provides a unique, machine-readable description of the molecular structure, including connectivity and hydrogen atom positions [1] [2] [8]. The InChI format facilitates database searches and ensures consistent identification across different chemical information systems [8].

The corresponding InChIKey, a compressed version of the InChI identifier, is BDYUSDIJIDGWCY-UHFFFAOYSA-N [1] [2] [8]. This 27-character string serves as a condensed, hash-based representation of the complete structural information contained in the InChI [1] [2] [8]. The InChIKey format is particularly useful for database indexing and rapid structure matching applications [8].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for N,N-Dimethyldodecanamide is represented in two equivalent forms [8]. The standard SMILES notation is C(CCCCCCCCC)CC(N(C)C)=O, which describes the molecular structure as a linear sequence of atoms and bonds [8]. The canonical SMILES representation is O=C(N(C)C)CCCCCCCCCCC, providing an alternative linear encoding that begins with the carbonyl group [8].

Both SMILES representations encode the same molecular structure but differ in their starting point and traversal path through the molecule [8]. The SMILES notation system enables efficient storage and manipulation of chemical structures in computer databases and facilitates automated chemical information processing [8].

Identifier TypeValueAuthority
CAS Registry Number3007-53-2Chemical Abstracts Service [8]
InChIInChI=1S/C14H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(16)15(2)3/h4-13H2,1-3H3IUPAC [8]
InChIKeyBDYUSDIJIDGWCY-UHFFFAOYSA-NIUPAC [8]
Standard SMILESC(CCCCCCCCC)CC(N(C)C)=OOpenEye [8]
Canonical SMILESO=C(N(C)C)CCCCCCCCCCCOpenEye [8]

XLogP3

4.1

UNII

04BJ5OT1PA

GHS Hazard Statements

Aggregated GHS information provided by 298 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (87.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (92.62%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (12.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (79.87%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3007-53-2

Wikipedia

N,N-dimethyllauramide

General Manufacturing Information

Dodecanamide, N,N-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types